molecular formula C11H7BrN2O2 B1290980 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde CAS No. 952182-70-6

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Cat. No.: B1290980
CAS No.: 952182-70-6
M. Wt: 279.09 g/mol
InChI Key: QSWXBGNAPDVBSL-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a chemical compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde typically involves the reaction of 5-bromo-2-pyrimidinol with 3-formylphenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzoic acid.

    Reduction: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-pyrimidinyl)oxy]benzenecarbaldehyde
  • 3-[(5-Fluoro-2-pyrimidinyl)oxy]benzenecarbaldehyde
  • 3-[(5-Iodo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Uniqueness

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXBGNAPDVBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267641
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-70-6
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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